molecular formula C15H11N3O2 B12904307 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 88779-04-8

4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12904307
CAS No.: 88779-04-8
M. Wt: 265.27 g/mol
InChI Key: MPISRRNMMPYHNE-UHFFFAOYSA-N
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Description

4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of a hydroxyphenyl group and an imino group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenyl-3-methyl-5-pyrazolone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as column chromatography, can be used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The imino group can undergo tautomerization, leading to different isomeric forms that may exhibit distinct biological activities. The compound’s ability to modulate oxidative stress and inflammation pathways has been a focus of research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and an imino group attached to a pyrazolone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

88779-04-8

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

4-(4-hydroxyphenyl)imino-2-phenylpyrazol-3-one

InChI

InChI=1S/C15H11N3O2/c19-13-8-6-11(7-9-13)17-14-10-16-18(15(14)20)12-4-2-1-3-5-12/h1-10,19H

InChI Key

MPISRRNMMPYHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)O)C=N2

Origin of Product

United States

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